molecular formula C15H16N2O B14317549 Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- CAS No. 112927-88-5

Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)-

Cat. No.: B14317549
CAS No.: 112927-88-5
M. Wt: 240.30 g/mol
InChI Key: YLKAXWQGZIYAQW-UHFFFAOYSA-N
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Description

Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- is a chemical compound with a unique structure that includes a benzamide moiety and a pyridinylidene group

Preparation Methods

The synthesis of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- involves several steps. The synthetic routes typically include the reaction of benzamide with a pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- can be compared with other similar compounds, such as triazolo-pyridazine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- lies in its specific combination of benzamide and pyridinylidene moieties, which confer distinct chemical and biological properties .

Similar compounds include:

  • Triazolo-pyridazine derivatives
  • Pyridine derivatives
  • Benzamide derivatives

This detailed article provides an overview of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

112927-88-5

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(1,4,6-trimethylpyridin-2-ylidene)benzamide

InChI

InChI=1S/C15H16N2O/c1-11-9-12(2)17(3)14(10-11)16-15(18)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

YLKAXWQGZIYAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C2=CC=CC=C2)N(C(=C1)C)C

Origin of Product

United States

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